

4-Propoxybenzaldehyde CAS number 5736-85-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propoxybenzaldehyde**

Cat. No.: **B1265824**

[Get Quote](#)

An In-depth Technical Guide to **4-Propoxybenzaldehyde** (CAS: 5736-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

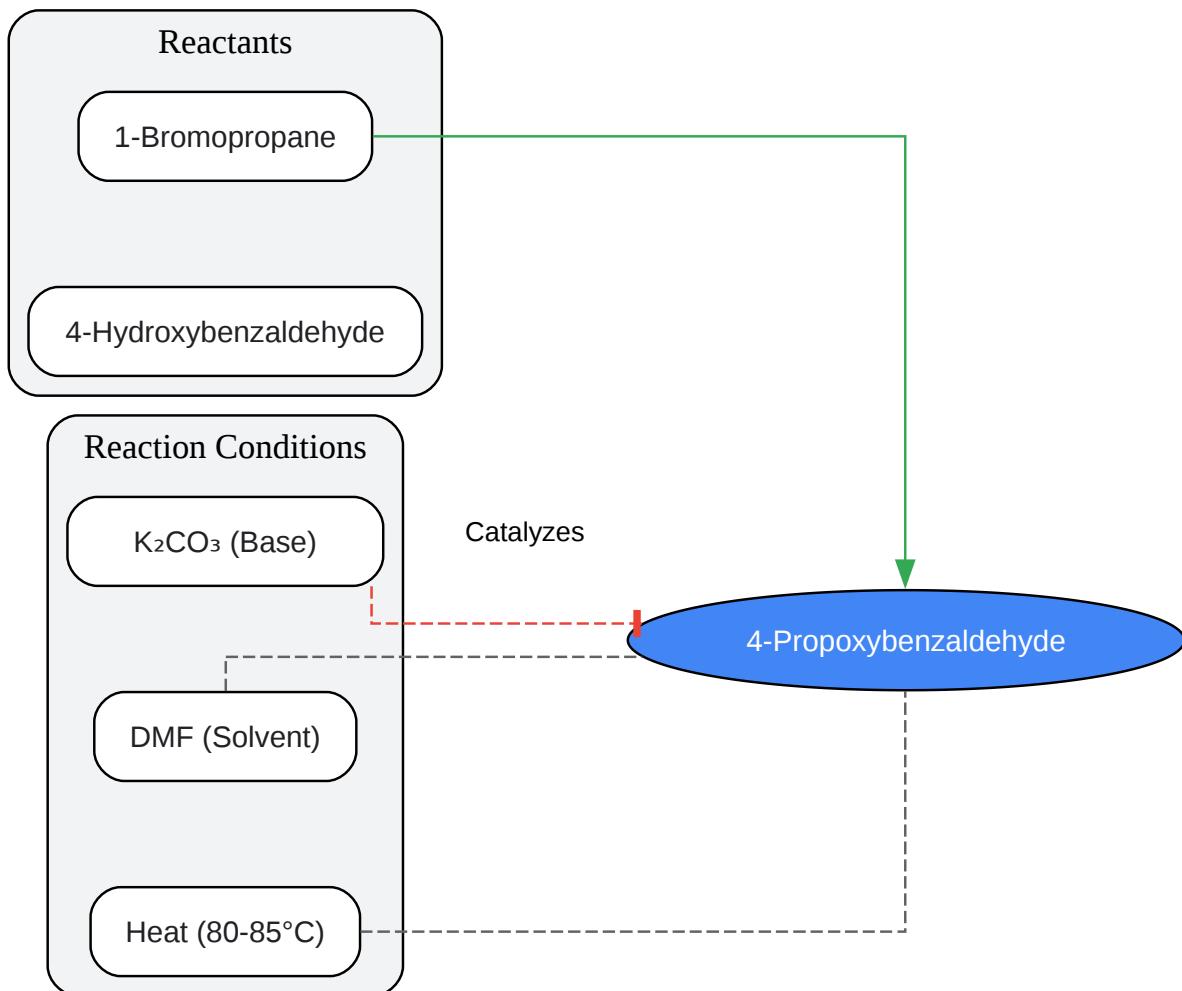
This document provides a comprehensive technical overview of **4-Propoxybenzaldehyde**, a versatile aromatic aldehyde identified by CAS number 5736-85-6.^[1] With the molecular formula C₁₀H₁₂O₂, this compound serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical and fragrance industries.^{[2][3]} Its structure, featuring a reactive aldehyde group and a propoxy substituent on a benzene ring, allows for a wide range of chemical transformations.^[4] This guide details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Physicochemical Properties

4-Propoxybenzaldehyde is a colorless to pale yellow liquid at room temperature.^{[1][2][3]} It is characterized by moderate solubility in water but exhibits greater solubility in organic solvents like ethanol and ether.^[3] Its properties make it a stable and reliable reagent for various chemical processes.^[1]

Property	Value	Reference
CAS Number	5736-85-6	[1] [5]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2]
Molecular Weight	164.20 g/mol	[1] [2] [5]
Appearance	Colorless to light yellow/orange clear liquid	[1] [2]
Density	1.039 g/mL at 25 °C	[1] [2] [5] [6]
Boiling Point	129-130 °C at 10 mmHg	[1] [2] [5] [6]
Melting Point	268 °C	[2] [6]
Flash Point	113 °C (235.4 °F) - closed cup	[5]
Refractive Index (n _{20/D})	1.546	[1] [2] [5] [6]
Purity	Typically ≥97%	[3] [5]

Spectroscopic Data


Spectroscopic analysis is crucial for the identification and characterization of **4-Propoxybenzaldehyde**. Data from NMR, IR, and Mass Spectrometry are widely available through various databases.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Spectrum Type	Data Highlights	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 9.81 (s, 1H, CHO), 7.87-6.98 (m, 4H, Ar-H), 4.1 (t, 2H, OCH ₂), 1.82-1.91 (m, 2H, CH ₂), 1.1 (t, 3H, CH ₃)	[6]
Infrared (IR)	Spectra available in the NIST/EPA Gas-Phase Infrared Database.	[8]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra are available from the NIST Mass Spectrometry Data Center.	[8][10]
Raman	FT-Raman spectra are available for this compound.	[7]

Synthesis and Reactivity

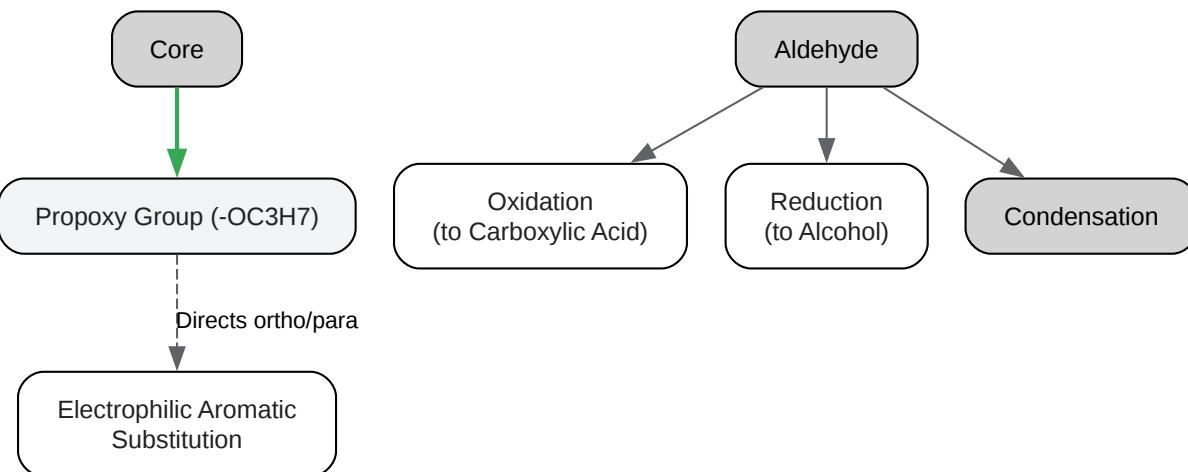
Synthetic Route: Williamson Ether Synthesis

A prevalent and efficient method for synthesizing **4-Propoxybenzaldehyde** is the Williamson ether synthesis.^[4] This reaction involves the alkylation of a phenoxide, in this case, formed from 4-hydroxybenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **4-Propoxybenzaldehyde**.

Experimental Protocol: Synthesis

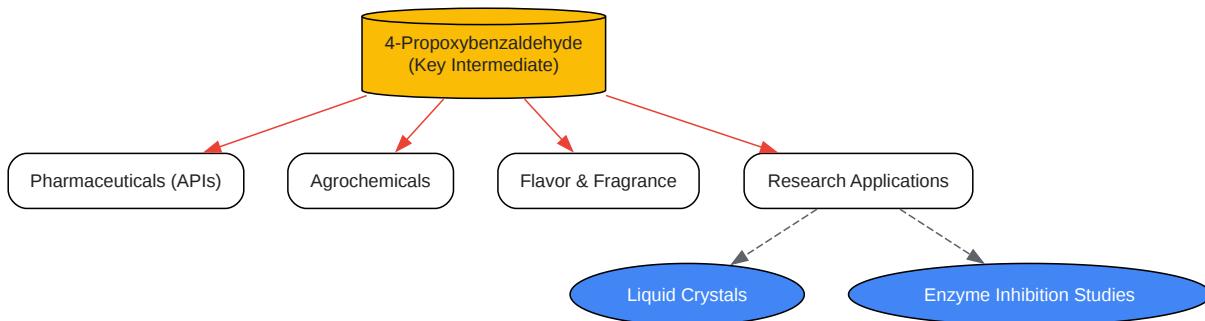

The following protocol is based on optimized conditions for the Williamson ether synthesis approach.[2]

- Preparation: Dissolve 1.5 grams of 4-hydroxybenzaldehyde in 50 mL of dimethylformamide (DMF) in a suitable reaction flask.

- **Addition of Reagents:** Add 1.6 grams of potassium carbonate (K_2CO_3) and 1.0 gram of potassium iodide (KI) as a phase transfer catalyst.
- **Initial Heating:** Heat the mixture to 65°C for 30 minutes with continuous stirring.
- **Alkylation:** Add an equimolar amount of bromopropane to the mixture.
- **Reaction:** Increase the temperature to 80-85°C and maintain with vigorous stirring for 24 hours.
- **Workup:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **4-Propoxybenzaldehyde**.

Chemical Reactivity

The reactivity of **4-Propoxybenzaldehyde** is dominated by its aldehyde functional group, with the propoxy group influencing the electronic properties of the benzene ring.[2]


[Click to download full resolution via product page](#)

Caption: Key reactive sites and reaction pathways for **4-Propoxybenzaldehyde**.

- Condensation Reactions: The aldehyde group readily participates in condensation reactions with amines to form Schiff bases or with active methylene compounds in aldol-type reactions. [2] It has been used in condensation with 1-ephedrine to prepare chiral oxazolidines.[2][6]
- Oxidation and Reduction: The aldehyde can be oxidized to the corresponding 4-propoxybenzoic acid or reduced to 4-propoxybenzyl alcohol using standard reagents.[1]
- Electrophilic Aromatic Substitution: The propoxy group is an activating, ortho-para directing group, influencing the position of further substitutions on the benzene ring.

Applications in Research and Drug Development

4-Propoxybenzaldehyde is a valuable building block in organic synthesis, with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

[Click to download full resolution via product page](#)

Caption: Role of **4-Propoxybenzaldehyde** as a central intermediate.

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][4] Its structure is a precursor for more complex heterocyclic and aromatic systems found in modern drugs.[2][4]

- Flavor and Fragrance: The compound's aromatic properties and sweet, floral aroma make it suitable for use in perfumes and as a flavoring agent.[2][3]
- Material Science: It has been employed in studies involving the building blocks of liquid crystals.[1]
- Biochemical Research: The compound has been evaluated for its kinetic constants in the inhibition of the diphenolase activity of mushroom tyrosinase, demonstrating its utility in enzyme studies.[6]

Safety and Handling

4-Propoxybenzaldehyde is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used during handling. It is sensitive to air and should be stored in a cool, dark, and tightly sealed container. [2]

Hazard Type	GHS Classification	Precautionary Statements
Acute Toxicity	Acute Tox. 4 (Oral, Dermal, Inhalation)	H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Irritation	Skin Irrit. 2, Eye Irrit. 2	H315: Causes skin irritation, H319: Causes serious eye irritation
Respiratory	STOT SE 3	H335: May cause respiratory irritation
Signal Word	Warning	-
Key Precautions	-	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Buy 4-Propoxybenzaldehyde | 5736-85-6 [smolecule.com]
- 3. CAS 5736-85-6: 4-Propoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]
- 5. 4-丙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-N-PROPOXYBENZALDEHYDE CAS#: 5736-85-6 [amp.chemicalbook.com]
- 7. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Propoxybenzaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [4-Propoxybenzaldehyde CAS number 5736-85-6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265824#4-propoxybenzaldehyde-cas-number-5736-85-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com